molecular formula C13H18N4O3 B8081448 N-acetyl-N'-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea

N-acetyl-N'-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea

Cat. No.: B8081448
M. Wt: 278.31 g/mol
InChI Key: PNKPYGGSENTWNQ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The unique structure of N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea makes it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea can be achieved through scalable and environmentally friendly methods. One such method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is not only efficient but also promotes high chemical purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium cyanide (NaCN) for cyanation, and various catalysts for facilitating the reactions .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .

Scientific Research Applications

N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea involves its interaction with molecular targets and pathways. The cyano and carbonyl functions of the compound enable it to participate in various biochemical reactions, leading to the formation of biologically active intermediates . These intermediates can interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea include other cyanoacetamide derivatives such as:

Uniqueness

What sets N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea apart is its specific structure, which allows for unique interactions in chemical and biological systems. Its ability to form a variety of heterocyclic compounds and its diverse biological activities make it a compound of significant interest in multiple fields of research and industry .

Properties

IUPAC Name

(Z)-N-(acetylcarbamoyl)-2-cyano-3-(cyclopentylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-8(15-10-5-3-4-6-10)11(7-14)12(19)17-13(20)16-9(2)18/h10,15H,3-6H2,1-2H3,(H2,16,17,18,19,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKPYGGSENTWNQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC(=O)NC(=O)C)NC1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC(=O)NC(=O)C)/NC1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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